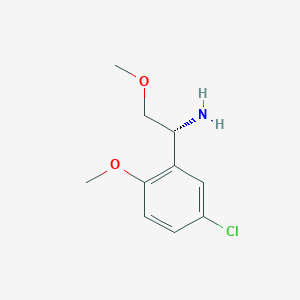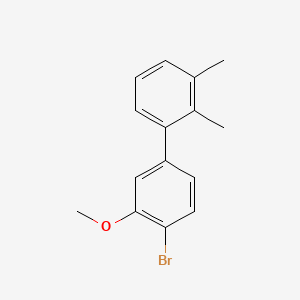
4'-Bromo-3'-methoxy-2,3-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position, a methoxy group at the 3’ position, and two methyl groups at the 2 and 3 positions on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation reactions can produce corresponding quinones or other oxidized products.
Scientific Research Applications
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological processes and interactions, particularly in the context of its structural analogs.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through well-defined reaction pathways. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the methoxy and methyl groups, making it less functionalized and potentially less versatile.
4,4’-Dimethylbiphenyl: Contains two methyl groups but lacks the bromine and methoxy groups, resulting in different reactivity and applications.
Uniqueness
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H15BrO |
|---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
1-bromo-4-(2,3-dimethylphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-10-5-4-6-13(11(10)2)12-7-8-14(16)15(9-12)17-3/h4-9H,1-3H3 |
InChI Key |
TWZBNIBFRYHQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
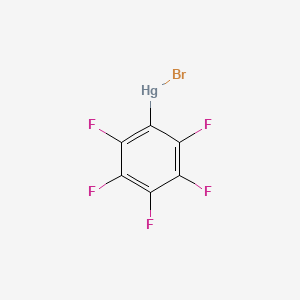
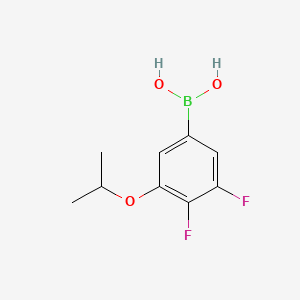
![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
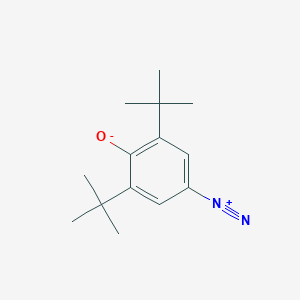
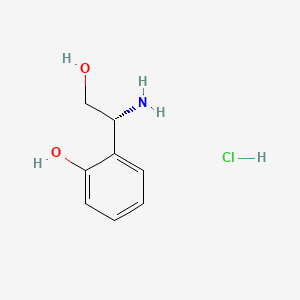
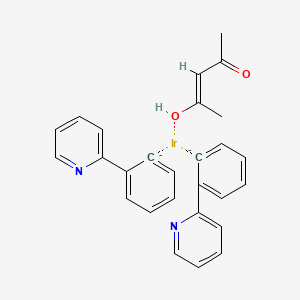
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)


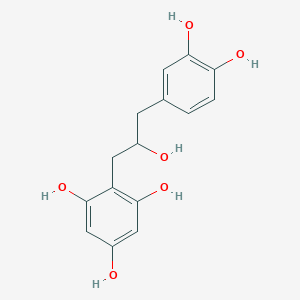
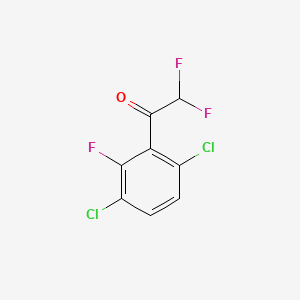
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
